molecular formula C21H28N4O2 B5457994 N-[4-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobutan-2-yl]acetamide

N-[4-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobutan-2-yl]acetamide

Cat. No.: B5457994
M. Wt: 368.5 g/mol
InChI Key: KMGMUUJNRRROAJ-UHFFFAOYSA-N
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Description

N-[4-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobutan-2-yl]acetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobutan-2-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Pyrazole and Piperidine Rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and piperidine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Acetamide Group: The final step involves the acylation of the amine group on the piperidine ring with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, analgesic, and anticancer activities.

    Biology: The compound can be used in studies of cellular signaling pathways and receptor interactions.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

N-[4-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobutan-2-yl]acetamide is unique due to its specific combination of a pyrazole ring, a piperidine ring, and an acetamide group. This combination imparts unique biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobutan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-14-5-4-6-18(11-14)19-13-22-24-21(19)17-7-9-25(10-8-17)20(27)12-15(2)23-16(3)26/h4-6,11,13,15,17H,7-10,12H2,1-3H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGMUUJNRRROAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)CC(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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